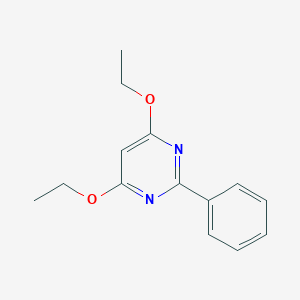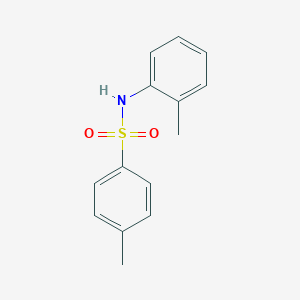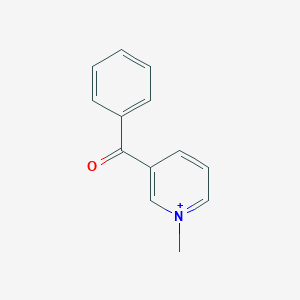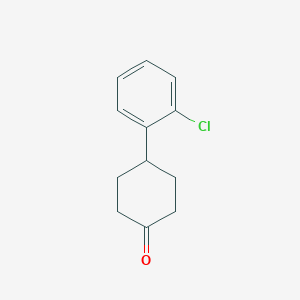
4-(2-Chlorophenyl)cyclohexan-1-one
Übersicht
Beschreibung
“4-(2-Chlorophenyl)cyclohexan-1-one” is a reactant used in the preparation of benzofurans via palladium-phosphine-catalyzed intramolecular enolate O-arylation of α-arylketones . It is a white crystalline powder .
Synthesis Analysis
The synthesis of “4-(2-Chlorophenyl)cyclohexan-1-one” has been done in five steps . The process begins with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . This results in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate undergoes imination by methyl amine and finally, the obtained imine is rearranged at elevated temperature to synthesize ketamine .
Molecular Structure Analysis
The molecular formula of “4-(2-Chlorophenyl)cyclohexan-1-one” is C12H13ClO. Its molecular weight is 208.68 g/mol.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(2-Chlorophenyl)cyclohexan-1-one” include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .
Wissenschaftliche Forschungsanwendungen
Environmental and Toxicological Concerns
- Organochlorine Compounds' Impact : Research on the environmental impact of chlorophenols, a class of compounds related to "4-(2-Chlorophenyl)cyclohexan-1-one," indicates moderate toxic effects on mammalian and aquatic life. These compounds have varying persistence and bioaccumulation potential depending on environmental conditions, highlighting the importance of understanding their behavior in natural ecosystems (Krijgsheld & Gen, 1986).
Degradation and Remediation Efforts
- Degradation by Zero Valent Iron : Studies on the degradation of chlorinated phenols (CPs), which share structural similarities with "4-(2-Chlorophenyl)cyclohexan-1-one," show that zero valent iron and bimetallic systems can efficiently dechlorinate CPs. This suggests potential remediation pathways for organochlorine pollutants, including compounds structurally related to "4-(2-Chlorophenyl)cyclohexan-1-one" (Gunawardana, Singhal, & Swedlund, 2011).
Potential Applications in Organic Synthesis
- Catalytic Oxidation of Cyclohexene : Research into the catalytic oxidation of cyclohexene, a reaction potentially relevant to the synthesis and manipulation of compounds like "4-(2-Chlorophenyl)cyclohexan-1-one," demonstrates the industrial and chemical significance of controlled oxidation reactions. These findings could inform the synthesis and application of various organochlorine compounds (Cao et al., 2018).
Scientific Research Methodologies
- Review and Classification of Indole Synthesis : Although not directly related, methodologies for the synthesis of complex organic compounds, such as indoles, provide insights into the synthetic strategies that might be applicable to "4-(2-Chlorophenyl)cyclohexan-1-one." Such studies underline the diversity of approaches in organic synthesis, potentially offering pathways for exploring the applications of specific organochlorine compounds (Taber & Tirunahari, 2011).
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYQZEPMJGRCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599362 | |
| Record name | 4-(2-Chlorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)cyclohexan-1-one | |
CAS RN |
180005-03-2 | |
| Record name | 4-(2-Chlorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

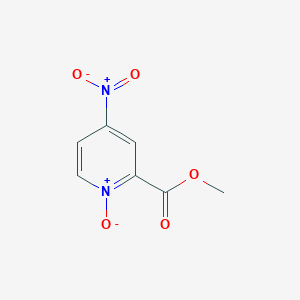
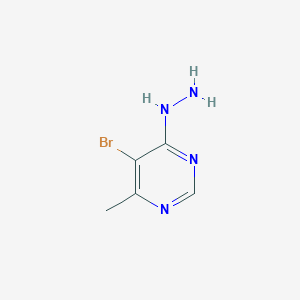
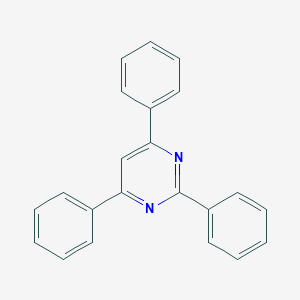
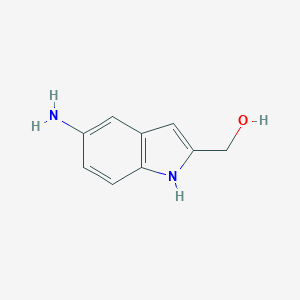
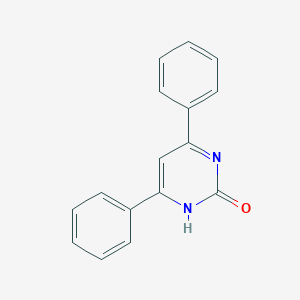
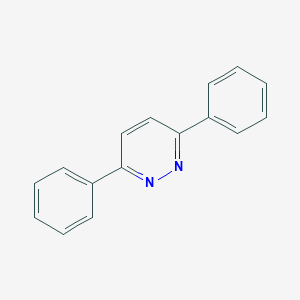
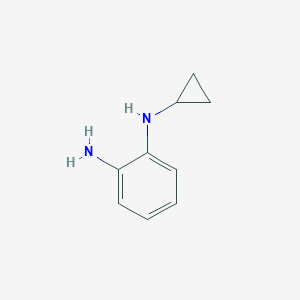
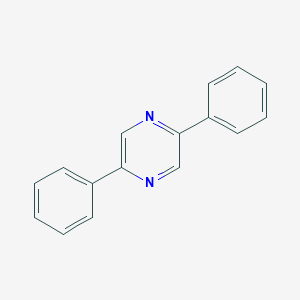
![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)

